molecular formula C21H20N2O3 B2545861 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one CAS No. 2414374-41-5

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one

Numéro de catalogue B2545861
Numéro CAS: 2414374-41-5
Poids moléculaire: 348.402
Clé InChI: OYQNORRYAWXDHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one, also known as ESI-09, is a small molecule inhibitor that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), which plays a critical role in regulating sodium and fluid balance in the body.

Mécanisme D'action

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one works by selectively inhibiting the activity of ENaC, which is a transmembrane protein that regulates sodium and fluid balance in epithelial tissues. ENaC is composed of three subunits, alpha, beta, and gamma, and 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one binds to the gamma subunit, preventing the channel from opening and allowing sodium to pass through. By inhibiting ENaC, 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one reduces sodium reabsorption in the kidneys and lungs, which can have therapeutic benefits in diseases such as CF and hypertension.
Biochemical and Physiological Effects:
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In CF cells, 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one restores ENaC function and reduces mucus accumulation, which can improve lung function. In animal models of hypertension, 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one lowers blood pressure by reducing sodium reabsorption in the kidneys. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has also been shown to have anti-inflammatory effects in various cell types, which could have potential therapeutic applications in other diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Avantages Et Limitations Des Expériences En Laboratoire

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has several advantages for use in lab experiments, including its high potency and selectivity for ENaC, which allows for precise control over the inhibition of the channel. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, there are also limitations to the use of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one in lab experiments, including its potential toxicity and off-target effects. Researchers must carefully consider the dose and duration of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one treatment to minimize any potential adverse effects.

Orientations Futures

There are several future directions for research on 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one and its potential therapeutic applications. One area of focus is the development of more potent and selective ENaC inhibitors, which could have even greater therapeutic benefits in diseases such as CF and hypertension. Another area of research is the identification of biomarkers that could predict patient response to ENaC inhibitors, which could help to personalize treatment and improve outcomes. Finally, there is also interest in exploring the anti-inflammatory effects of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one in other diseases beyond CF and hypertension, such as asthma and COPD.

Méthodes De Synthèse

The synthesis of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 3-(1,3-Benzoxazol-2-yl)-6-methylchromen-2-one, which is then reacted with diethylamine to form 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one. The overall yield of this synthesis method is around 25%, and the purity of the final product can be achieved through various purification techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF) and hypertension. In CF, the abnormal function of ENaC leads to the accumulation of mucus in the lungs, which can result in chronic infections and respiratory failure. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been shown to restore ENaC function in CF cells, which could potentially alleviate the symptoms of the disease. In hypertension, the overactivation of ENaC leads to increased sodium reabsorption and fluid retention, which can contribute to high blood pressure. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been shown to reduce sodium reabsorption and lower blood pressure in animal models of hypertension.

Propriétés

IUPAC Name

3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-4-23(5-2)17-12-19-14(10-13(17)3)11-15(21(24)26-19)20-22-16-8-6-7-9-18(16)25-20/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQNORRYAWXDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1C)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145864056

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.